3-[(4-bromophenyl)amino]-6-(4-chlorobenzyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-[(4-BROMOPHENYL)AMINO]-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that features a triazine ring substituted with bromophenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOPHENYL)AMINO]-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the following steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMOPHENYL)AMINO]-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-[(4-BROMOPHENYL)AMINO]-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-BROMOPHENYL)AMINO]-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
Pyrazoles: These compounds also feature nitrogen-containing heterocycles and exhibit diverse biological activities.
Oxazoles: Known for their wide range of biological activities, oxazoles are structurally similar and often used in medicinal chemistry.
Indoles: Indole derivatives are another class of heterocyclic compounds with significant biological and pharmacological relevance.
Uniqueness
What sets 3-[(4-BROMOPHENYL)AMINO]-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE apart is its specific substitution pattern, which can impart unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C16H12BrClN4O |
---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
3-(4-bromoanilino)-6-[(4-chlorophenyl)methyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H12BrClN4O/c17-11-3-7-13(8-4-11)19-16-20-15(23)14(21-22-16)9-10-1-5-12(18)6-2-10/h1-8H,9H2,(H2,19,20,22,23) |
InChI Key |
MSOJDESGKGBJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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